molecular formula C10H12BrNOS B2857209 3-Bromo-2-(thian-4-yloxy)pyridine CAS No. 1621415-69-7

3-Bromo-2-(thian-4-yloxy)pyridine

Cat. No.: B2857209
CAS No.: 1621415-69-7
M. Wt: 274.18
InChI Key: FOLJULCAQMBAOP-UHFFFAOYSA-N
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Description

3-Bromo-2-(thian-4-yloxy)pyridine is a brominated pyridine derivative featuring a thian-4-yloxy group (a sulfur-containing six-membered ring) at position 2 and a bromine atom at position 2. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the thianyloxy group may influence solubility, stability, and biological interactions .

Properties

IUPAC Name

3-bromo-2-(thian-4-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c11-9-2-1-5-12-10(9)13-8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJULCAQMBAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(thian-4-yloxy)pyridine typically involves the reaction of 3-bromo-2-hydroxypyridine with 4-thianol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(thian-4-yloxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom in the thian-4-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products Formed

    Substitution: Formation of 2-(thian-4-yloxy)pyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

3-Bromo-2-(thian-4-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(thian-4-yloxy)pyridine involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the thian-4-yloxy group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Substituent (Position) Key Reactivity/Stability Features Reference
3-Bromo-2-(thian-4-yloxy)pyridine Thian-4-yloxy (2), Br (3) Sulfur in thianyloxy enhances electron density at pyridine ring; bromine facilitates cross-coupling. Higher steric bulk may slow nucleophilic substitution.
3-Bromo-2-(4-tolyl)pyridine 4-Methylphenyl (2), Br (3) Methylphenyl group increases lipophilicity. Less electron-donating than thianyloxy, affecting electrophilic substitution rates.
3-Bromo-2-(cyclopentyloxy)pyridine Cyclopentyloxy (2), Br (3) Smaller cycloalkyl group reduces steric hindrance compared to thianyloxy. NMR shows isomerization to 4-bromo isomer under basic conditions (33% vs. 14% yield).
(S)-3-Bromo-2-(1-methoxyethyl)pyridine Methoxyethyl (2), Br (3) Chiral methoxyethyl group introduces stereochemical complexity. Lower steric bulk enables faster reaction kinetics in substitutions.
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine Difluoromethyl (2), CF3 (6), Br (3) Fluorinated groups increase electronegativity and stability. Higher lipophilicity compared to thianyloxy derivatives.

Physical and Electronic Properties

Compound Molecular Weight (g/mol) Key Properties
This compound ~248.12 (estimated) Moderate solubility in polar aprotic solvents (e.g., DMF, THF). Sulfur-oxygen group may enhance crystallinity.
3-Bromo-2-(4-tolyl)pyridine 248.12 White solid; melts at >100°C. Higher solubility in nonpolar solvents due to tolyl group.
(S)-3-Bromo-2-(1-methoxyethyl)pyridine 216.08 Liquid at room temperature; chiral center enables enantioselective applications.
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine 276.00 High thermal stability; fluorination reduces boiling point and increases volatility.

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